REACTION_CXSMILES
|
NC1C(OC)=CC=[C:7]2[C:3]=1[CH:4]=[C:5]([CH2:14][OH:15])[N:6]2C.[C:16]([O:19][CH2:20][CH3:21])(=O)C.[OH2:22].[CH3:23][C:24]([CH3:26])=[O:25]>P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>[OH:15][CH2:14][C:5]1[N:6]([CH3:7])[C:23]2[C:24](=[O:25])[CH:26]=[C:20]([O:19][CH3:16])[C:21](=[O:22])[C:3]=2[CH:4]=1 |f:4.5.6.7|
|
Name
|
potassium nitrosodisulfonate (KSO3)2NO
|
Quantity
|
590 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
NC1=C2C=C(N(C2=CC=C1OC)C)CO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted (EtOAc, 3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1N(C=2C(C=C(C(C2C1)=O)OC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 122 mg | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |